molecular formula C11H11ClN2O B12305726 rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, cis

rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, cis

Cat. No.: B12305726
M. Wt: 222.67 g/mol
InChI Key: HVIKXUNMVPSDOU-UHFFFAOYSA-N
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Description

rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, cis: is a heterocyclic compound that belongs to the family of pyranopyridines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and the presence of a chloro and dimethyl substituent. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, cis typically involves a multi-step process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of magnetically recoverable catalysts, which can be separated from the reaction medium using an external magnet. These catalysts offer advantages such as high surface area, simple preparation, and modification . The use of such catalysts in the synthesis of pyridine derivatives, including this compound, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, cis undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, cis has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, cis involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit vasodilation and anticancer properties by stimulating apoptosis and cell cycle arrest in cancer cells . The compound may also activate caspase-3, a key enzyme involved in the apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, cis is unique due to its specific substitution pattern and the presence of both chloro and dimethyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C11H11ClN2O/c1-6-3-10-9(7(2)15-6)4-8(5-13)11(12)14-10/h4,6-7H,3H2,1-2H3

InChI Key

HVIKXUNMVPSDOU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C(=N2)Cl)C#N)C(O1)C

Origin of Product

United States

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